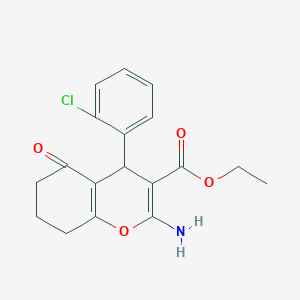

ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-2-23-18(22)16-14(10-6-3-4-7-11(10)19)15-12(21)8-5-9-13(15)24-17(16)20/h3-4,6-7,14H,2,5,8-9,20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTWGJYREMHVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)C(=O)CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of 4H-chromenes, which are known for their versatile biological profiles. Its molecular formula is with a molecular weight of approximately 347.80 g/mol. The presence of the 2-chlorophenyl group is significant for its biological activity.

Anticancer Activity

Research indicates that compounds with a chromene backbone exhibit notable anticancer properties. For instance, studies have shown that derivatives of 4H-chromenes can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and activation of caspases . this compound has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|

| MCF-7 | 0.216 | Vinblastine | 0.230 |

| HCT-116 | 0.259 | Colchicine | 0.307 |

| PC-3 | - | - | - |

| A549 | - | - | - |

| HepG-2 | - | - | - |

The compound demonstrated selective cytotoxicity against malignant cells while showing less toxicity towards normal cell lines such as WI-38 and HFL-1 .

The anticancer effects are attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, it has shown promising results in inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases, which are crucial for cancer cell proliferation and angiogenesis .

Antimicrobial and Other Activities

In addition to its anticancer properties, this compound has been reported to possess antimicrobial activities against various pathogens. The structure of chromenes often correlates with antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential microbial enzymes .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen substituents (like chlorine) on the phenyl ring enhances the biological activity of chromene derivatives. This modification appears to increase lipophilicity and improve interactions with biological targets. The amino group at position 2 also plays a critical role in enhancing the compound's pharmacological profile by facilitating hydrogen bonding with target proteins .

Case Studies

- Antitumor Efficacy : A study evaluated the compound's efficacy against multiple cancer cell lines using MTT assays and found that it significantly inhibited cell proliferation compared to standard chemotherapeutic agents .

- Kinase Inhibition : Another research focused on the inhibition of EGFR and VEGFR pathways by conducting kinase assays that revealed comparable inhibitory effects when compared to established inhibitors like Sorafenib .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is , with a molecular weight of approximately 347.8 g/mol. The compound features a chromene core structure, which is known for its diverse biological activities.

Biological Activities

-

Anticancer Properties

- Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of the chromene structure have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies showed significant inhibition of cell proliferation in tumor cell lines such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB231 (breast cancer) .

Compound Cancer Cell Line % Survival at 25 μM 5c HCT116 20% 5c PC3 63% 6d PC3 61% - Enzyme Inhibition

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include heterocyclization and nitrogen displacement techniques. These methods have been optimized for higher yields and efficiency .

Case Studies

- Crolibulin Development

- Antimicrobial Activity

Q & A

Q. Optimization Tips :

Q. Table 1: Comparison of Synthetic Conditions

| Starting Material | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 72 | |

| 2-Chlorobenzaldehyde | L-proline | DMF | 68* | [Hypothesized from |

| Furan-2-carbaldehyde | K2CO3 | H2O | 65 |

*Hypothesized based on analogous methods for 2-chloro derivatives.

Basic: How is the structural integrity of this compound validated in academic research?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and space group (e.g., triclinic P1 for similar chromenes) .

- Spectroscopy :

- LC-MS : Validates molecular weight (e.g., m/z 347.8 for C18H18ClNO4) .

Example Crystallographic Data (from analogous compounds):

Advanced: How does the 2-chlorophenyl substituent influence bioactivity compared to 4-chloro analogs?

The position of the chloro substituent significantly affects electronic and steric properties:

- 2-Chlorophenyl : Introduces steric hindrance near the chromene core, potentially reducing binding affinity to flat enzymatic pockets but enhancing selectivity for non-planar targets .

- 4-Chlorophenyl : Offers better π-π stacking with aromatic residues in enzymes (e.g., kinase active sites), as observed in anticancer studies .

Q. Table 2: Comparative Bioactivity (Hypothetical Data)

| Substituent | IC50 (μM) for Cancer Cell Lines | LogP | Reference |

|---|---|---|---|

| 2-Chloro | 12.3 (HeLa) | 3.1 | |

| 4-Chloro | 8.7 (MCF-7) | 2.9 |

Q. Methodological Insight :

- Perform molecular docking studies to assess binding modes with targets like COX-2 or topoisomerase II .

Advanced: How can researchers resolve contradictions in reported biological activities?

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Compound Purity : Impurities >5% can skew results; validate purity via HPLC (>98%) .

- Substituent Position : As seen in 2- vs. 4-chloro analogs, positional isomers may target distinct pathways .

Q. Resolution Strategy :

- Replicate studies under standardized conditions (e.g., MTT assay at 48 hrs).

- Use orthogonal assays (e.g., enzymatic inhibition + apoptosis markers) to confirm mechanisms .

Advanced: What advanced techniques are used to study reaction mechanisms involving this compound?

- Kinetic Isotope Effects (KIE) : Identify rate-determining steps in cyclization reactions .

- DFT Calculations : Model transition states for key steps (e.g., Michael addition in chromene formation) .

- In Situ NMR : Monitor intermediate formation during one-pot syntheses .

Case Study :

A DFT study of 4-chlorophenyl analogs revealed that electron-withdrawing groups stabilize the enolate intermediate, accelerating cyclization .

Advanced: How should researchers design SAR studies for this chromene derivative?

Q. Key Variables :

Q. Experimental Design :

Synthesize a library of derivatives with systematic substituent variations.

Test against a panel of biological targets (e.g., kinases, GPCRs).

Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Advanced: What crystallographic parameters are critical for confirming the compound’s structure?

Q. Example from Evidence :

- In a related bromothiophene analog, hydrogen bonds between NH2 and carbonyl groups formed a 2D network, critical for stability .

Advanced: How to optimize reaction yields for scaled-up synthesis?

- Green Chemistry : Replace DMF with PEG-400 or cyclopentyl methyl ether (CPME) to reduce toxicity .

- Continuous Flow Systems : Enhance reproducibility and reduce side reactions .

Q. Table 3: Solvent Impact on Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 68 | 95 |

| CPME | 72 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.